molecular formula C13H15NO3 B12876267 (4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one CAS No. 77942-92-8

(4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B12876267
CAS No.: 77942-92-8
M. Wt: 233.26 g/mol
InChI Key: XQGZDMGAPQCBRW-NSHDSACASA-N
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Description

(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with benzyloxy and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted acyl chloride with an isopropyl-substituted amine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyloxy or isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced heterocycles. Substitution reactions can lead to a variety of substituted oxazole derivatives.

Scientific Research Applications

(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(1-Amino-ethyl)-4H-benzo[1,4]oxazin-3-one: Another heterocyclic compound with similar structural features.

    2-Aminomethyl-5-hydroxy-4H-pyran-4-one: A compound with a different heterocyclic ring but similar functional groups.

Uniqueness

(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

77942-92-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(4S)-2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO3/c1-9(2)11-12(15)17-13(14-11)16-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1

InChI Key

XQGZDMGAPQCBRW-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=N1)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C1C(=O)OC(=N1)OCC2=CC=CC=C2

Origin of Product

United States

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